(5-ethoxy-1-benzofuran-2-yl)methanol

Lipophilicity Drug Design ADME

Researchers requiring a 5-ethoxy-substituted benzofuran building block face irreproducible SAR results when substituting generic analogs. (5-Ethoxy-1-benzofuran-2-yl)methanol resolves this with quantifiably elevated lipophilicity (XLogP3 ~2.25 vs. ~1.83 for 5-methoxy analog), enabling CNS-penetrant design. • LogP shift and H-bond acceptor count (3 vs. 2) drive distinct solubility/permeability profiles for reliable target engagement studies. • 5-Ethoxy electron-donating character directs regioselective electrophilic substitution; reactive 2-hydroxymethyl handle supports diverse library synthesis. • In stock with batch-specific QC; standard pack sizes from 0.1 g to 5 g, with bulk custom synthesis available.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1483759-35-8
Cat. No. B6270718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethoxy-1-benzofuran-2-yl)methanol
CAS1483759-35-8
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2)CO
InChIInChI=1S/C11H12O3/c1-2-13-9-3-4-11-8(5-9)6-10(7-12)14-11/h3-6,12H,2,7H2,1H3
InChIKeyBOLFLEJPXKYKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethoxy-1-benzofuran-2-yl)methanol: Physicochemical Profile


(5-ethoxy-1-benzofuran-2-yl)methanol, with CAS number 1483759-35-8, is a 5-ethoxy-substituted benzofuran-2-ylmethanol derivative belonging to the benzofuran class of heterocyclic compounds. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . The compound features an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position of the benzofuran ring, which confers distinct physicochemical properties compared to its close structural analogs, such as the 5-methoxy derivative (CAS 37603-26-2) and the unsubstituted benzofuran-2-ylmethanol (CAS 55038-01-2) .

Workflow Medicinal chemistry and SAR exploration of benzofuran scaffolds
Selection 5-ethoxy substitution for distinct lipophilicity and electronic profile
Use context Building block for CNS-penetrant design or electron-rich synthetic derivatization

Why (5-Ethoxy-1-benzofuran-2-yl)methanol Is Not Interchangeable


Generic substitution of (5-ethoxy-1-benzofuran-2-yl)methanol with other benzofuran-2-ylmethanol derivatives is not straightforward due to significant differences in key physicochemical parameters that directly impact experimental outcomes in medicinal chemistry and materials science. The 5-ethoxy group introduces a measurable increase in lipophilicity (estimated LogP ~2.25 versus ~1.83 for the 5-methoxy analog) and alters hydrogen bonding capacity and electronic distribution on the benzofuran core . These differences can influence solubility, membrane permeability, and binding affinity in biological assays, as well as reactivity in synthetic transformations, making the specific substitution pattern critical for reproducible research results [1].

5-Ethoxy derivative vs 5-Methoxy analog
Lipophilicity difference may alter membrane partitioning and assay outcomes. Verify for your system.
5-Ethoxy derivative vs Unsubstituted benzofuran-2-ylmethanol
Higher molecular weight and additional H-bond acceptor may change solubility and crystallinity. Not directly interchangeable.

Quantitative Differentiation from Structural Analogs


Higher Lipophilicity vs. 5-Methoxy Analog

(5-ethoxy-1-benzofuran-2-yl)methanol exhibits higher calculated lipophilicity (XLogP3 = 2.25) compared to the 5-methoxy analog (5-methoxy-1-benzofuran-2-yl)methanol (XLogP3 = 1.93). This 0.32 log unit increase reflects the additional methylene group in the ethoxy substituent, which can enhance membrane permeability and alter distribution in biological systems .

Lipophilicity vs 5-Methoxy Analog
Data to verify
XLogP3: 2.25 (target) vs 1.93 (comparator) Δ +0.32
May support membrane permeability differentiation in SAR
Predicted values; experimental logP/D recommended
Lipophilicity Drug Design ADME

Larger Molecular Size and H-Bond Acceptors vs. Unsubstituted Analog

(5-ethoxy-1-benzofuran-2-yl)methanol has a molecular weight of 192.21 g/mol and contains 3 hydrogen bond acceptors, compared to the unsubstituted benzofuran-2-ylmethanol (CAS 55038-01-2) with a molecular weight of 148.16 g/mol and 2 hydrogen bond acceptors. This structural difference results in a 29.7% increase in molecular mass and an additional hydrogen bonding site, which can influence solubility, crystallinity, and intermolecular interactions in both solid state and solution .

MW & HBA vs Unsubstituted Analog
Data to verify
MW: 192.21 vs 148.16 g/mol (+29.7%); HBA: 3 vs 2
May influence solubility and formulation properties
Molecular descriptors; experimental solubility data needed
Molecular Weight Hydrogen Bonding Physicochemical Properties

Enhanced Electron-Donating Character from Ethoxy Substitution

The 5-ethoxy group in (5-ethoxy-1-benzofuran-2-yl)methanol is a stronger electron-donating substituent than hydrogen (in unsubstituted analog) and slightly stronger than methoxy due to the +I effect of the ethyl chain. While direct quantitative electron density data for this specific compound is limited, class-level SAR studies on benzofuran derivatives demonstrate that 5-alkoxy substitution significantly modulates aromatic ring electron density, which can alter reactivity in electrophilic substitution and binding interactions with biological targets [1].

Electron-Donating Character
Class-level
Qualitative ranking: Ethoxy > Methoxy > H (class-level SAR)
Context-dependent; verify with specific reactivity assays
Limited to class-level inference; review with experimental data
Electron Density Reactivity SAR

Optimal Research Applications of (5-Ethoxy-1-benzofuran-2-yl)methanol


CNS Drug Discovery: Lipophilicity-Tuned Scaffold

The elevated lipophilicity (XLogP3 = 2.25) of (5-ethoxy-1-benzofuran-2-yl)methanol makes it a favorable building block for designing CNS-penetrant compounds, where optimal LogP values between 2 and 3.5 are often desired for blood-brain barrier permeability. Researchers can leverage this property to explore structure-activity relationships (SAR) around the benzofuran core, comparing it directly with the less lipophilic 5-methoxy analog (XLogP3 = 1.93) to assess the impact on target engagement and off-target effects .

Electron-Rich Intermediate for Synthetic Derivatization

The enhanced electron-donating character imparted by the 5-ethoxy group, inferred from class-level benzofuran SAR, can direct electrophilic aromatic substitution reactions to specific positions on the ring, enabling regioselective synthesis of more complex derivatives. This electronic tuning, combined with the reactive hydroxymethyl handle at the 2-position, provides a versatile platform for constructing diverse compound libraries for drug discovery and materials science [1].

Ethoxy vs. Methoxy Substituent Effects in Physicochemical Screening

The quantifiable differences in molecular weight (192.21 vs. 148.16 g/mol) and hydrogen bond acceptor count (3 vs. 2) between (5-ethoxy-1-benzofuran-2-yl)methanol and unsubstituted benzofuran-2-ylmethanol offer a clear case study for investigating the impact of 5-substitution on solubility, crystal packing, and formulation properties. This makes the compound a valuable tool in pre-formulation and materials science research where subtle structural changes are critical .

Application
Selection Property
Validation Focus
CNS-penetrant design research
5-Ethoxy lipophilicity profile
BBB permeability and target engagement SAR
Synthetic derivatization platform
Electron-donating character of ethoxy group
Regioselective electrophilic substitution
Pre-formulation and materials research
Molecular weight & HBA distinct profile
Solubility, crystallinity, and supramolecular assembly
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